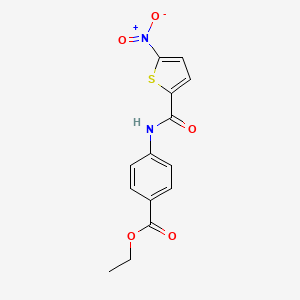

4-(5-硝基噻吩-2-甲酰胺基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(5-nitrothiophene-2-carboxamido)benzoate, also known as NTB, is a synthetic compound that belongs to the family of nitrothiophenes. It has been extensively studied for its potential applications in the field of medicinal chemistry. NTB is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

科学研究应用

分子电子学

一种含有硝胺氧化还原中心的分子被用在电子设备中的活性自组装单层中,展示出负微分电阻,开/关峰谷比超过 1000:1。这项研究展示了类似结构的化合物在分子电子学中的潜在应用,强调了它们实现高开/关比和负微分电阻的能力,这对开发分子开关和存储设备至关重要 (Chen et al., 1999).

电化学和电致变色性质

在另一项研究中,合成了两种新型的供体-受体型单体,包括类似于 4-(5-硝基噻吩-2-甲酰胺基)苯甲酸乙酯的衍生物,并对其进行了表征。这些单体由于引入了极性不同的受体基团,表现出良好的电化学活性和不同的紫外-可见吸收光谱。基于这些单体和 3,4-亚乙基二氧噻吩 (EDOT) 的共聚物在不同的施加电位下显示出显着的光学对比度和颜色变化,表明在电致变色器件和具有可调光学性质的材料中的应用 (Bin Hu et al., 2013).

抗菌剂的合成和表征

合成了 4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯及其衍生物,并评估了它们的抗菌活性。这项研究表明 4-(5-硝基噻吩-2-甲酰胺基)苯甲酸乙酯衍生物在开发新型抗菌剂方面的潜力,突出了这些化合物在制药应用中的多功能性 (N. Desai et al., 2007).

非线性光学 (NLO) 活性

使用密度泛函理论 (DFT) 和时变 DFT 方法对 4-[(E)-(2-羟基-4-甲氧基苯基)亚甲基氨基]苯甲酸乙酯及其衍生物进行的一项研究揭示了有希望的非线性光学 (NLO) 特性。这些化合物表现出明显大于 NLO 原型分子对硝基苯胺的静态一级和二级超极化率,表明 4-(5-硝基噻吩-2-甲酰胺基)苯甲酸乙酯衍生物作为 NLO 材料在光子和电光器件中的应用潜力巨大 (Dinyuy Emmanuel Kiven et al., 2023).

作用机制

Target of Action

Ethyl 4-(5-nitrothiophene-2-carboxamido)benzoate is a part of the nitrothiophene carboxamides series . The primary targets of this compound are specific bacterial nitroreductases, namely NfsA and NfsB, found in E. coli . These enzymes play a crucial role in the activation of the pro-drug .

Mode of Action

The compound is a pro-drug that requires activation by bacterial nitroreductases . It is engineered to overcome efflux liability, specifically via the Resistance Nodulation and cell Division (RND) pump, AcrAB-TolC . The compounds were optimized to lose their binding to the efflux pump, thereby making them potent on wild-type bacteria .

Biochemical Pathways

The compound affects the bacterial efflux mechanism, a significant contributor to the widespread multi-drug resistance exhibited by Gram-negative bacteria . The compound’s interaction with its targets leads to changes in the bacterial efflux mechanism, thereby enhancing its antibacterial properties .

Result of Action

The compound exhibits potent antibacterial properties . It has been found to be effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . These compounds are bactericidal and efficacious in a mouse thigh infection model .

属性

IUPAC Name |

ethyl 4-[(5-nitrothiophene-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-2-21-14(18)9-3-5-10(6-4-9)15-13(17)11-7-8-12(22-11)16(19)20/h3-8H,2H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMBISMQWBIYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465184.png)

![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2465186.png)

![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2465190.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2465192.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2465195.png)

![4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B2465197.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide](/img/no-structure.png)

![1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2465201.png)

![9-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine](/img/structure/B2465205.png)